Schizotenuin A

Description

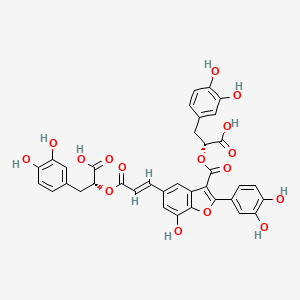

Schizotenuin A is a benzofuran lignan first identified in Schizonepeta tenuifolia and Lycopus lucidus . Structurally, it belongs to the benzofuranoid class, characterized by a fused bicyclic framework of a benzene ring and a furan moiety. Its natural occurrence in trace amounts in Dracocephalum austriacum further highlights its rarity and pharmacological significance .

Properties

IUPAC Name |

(2R)-2-[(E)-3-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-1-benzofuran-5-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H28O16/c37-21-5-1-17(10-24(21)40)13-28(34(45)46)50-30(44)8-3-16-9-20-31(32(52-33(20)27(43)12-16)19-4-7-23(39)26(42)15-19)36(49)51-29(35(47)48)14-18-2-6-22(38)25(41)11-18/h1-12,15,28-29,37-43H,13-14H2,(H,45,46)(H,47,48)/b8-3+/t28-,29-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROVXXIIXUFKOO-NGJWAYPNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC3=C(C(=C2)O)OC(=C3C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)C5=CC(=C(C=C5)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=CC3=C(C(=C2)O)OC(=C3C(=O)O[C@H](CC4=CC(=C(C=C4)O)O)C(=O)O)C5=CC(=C(C=C5)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H28O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

716.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Schizotenuin A can be isolated from Lycopus lucidus through a series of chromatographic techniques. The process involves the extraction of the plant material using solvents such as methanol or ethanol, followed by purification using column chromatography .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction and purification processes. Further research is needed to develop efficient and cost-effective industrial production methods.

Chemical Reactions Analysis

Types of Reactions: Schizotenuin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under mild conditions.

Substitution: Halogenation reactions can be carried out using halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohol derivatives.

Scientific Research Applications

Schizotenuin A has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying phenylpropanoid biosynthesis and metabolism.

Biology: Investigated for its role in plant defense mechanisms and its interaction with other biomolecules.

Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease and type 2 diabetes.

Mechanism of Action

Schizotenuin A exerts its effects primarily through the inhibition of amyloid aggregation. It interacts with amyloid β and human islet amyloid polypeptide, preventing their self-assembly and cross-seeding accumulation. This action reduces the formation of cytotoxic oligomers and fibrils, thereby protecting cells from amyloid-induced toxicity . The compound’s catechol moieties play a crucial role in its inhibitory activity.

Comparison with Similar Compounds

Schizotenuin A shares structural and functional similarities with other benzofuran lignans, including Schizotenuin F , Schizotenuin D , and Nepetamultin A . Below is a detailed comparison:

Structural Comparison

Key Structural Notes:

- This compound and D share a benzofuran core but differ in side-chain modifications, particularly in hydroxylation and glycosylation patterns .

Pharmacological Activities

Functional Differences :

- This compound primarily targets lipid peroxidation, a hallmark of oxidative damage, while Schizotenuin F shows promise in cancer therapy via PHGDH inhibition, a key enzyme in serine biosynthesis .

- Schizotenuin D, though structurally similar, is synthetically derived and lacks reported natural biological activity .

Physicochemical and ADMET Properties

Notes:

Q & A

Q. How can researchers systematically review existing literature on this compound to identify knowledge gaps?

- Methodological Answer : Use PRISMA guidelines for systematic reviews. Search databases (PubMed, Web of Science) with controlled vocabularies (MeSH terms: “this compound,” “bioactivity”). Screen studies via inclusion/exclusion criteria (e.g., peer-reviewed, in vitro/in vivo data). Map findings using tools like VOSviewer to visualize research trends .

Q. What minimal experimental details are required to ensure reproducibility of this compound studies?

- Methodological Answer : Report exact instrument models (e.g., Bruker AVANCE III HD 600 MHz NMR), software versions (e.g., MestReNova v14), and raw data repositories (e.g., Zenodo). For biological assays, specify passage numbers, serum batches, and incubation conditions. Cite primary sources for established protocols .

Tables

Table 1. Key Analytical Techniques for this compound Characterization

| Technique | Application | Example Parameters |

|---|---|---|

| NMR Spectroscopy | Structural elucidation | ¹H NMR (600 MHz, CDCl3) |

| HRMS | Molecular formula confirmation | ESI-MS, m/z 485.2012 [M+H]⁺ |

| HPLC | Purity assessment | C18 column, 70:30 MeOH:H2O, 1 mL/min |

Table 2. Common Pitfalls in this compound Research & Solutions

| Pitfall | Solution |

|---|---|

| Low synthetic yield | Optimize protecting groups/catalysts |

| Bioactivity variability | Standardize cell culture conditions |

| Spectral data ambiguity | Cross-validate with computational models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.